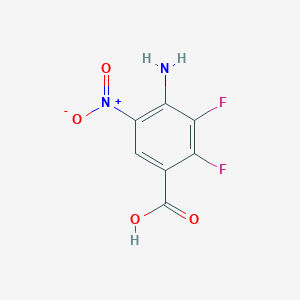

4-Amino-2,3-difluoro-5-nitrobenzoic acid

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-amino-2,3-difluoro-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2N2O4/c8-4-2(7(12)13)1-3(11(14)15)6(10)5(4)9/h1H,10H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXXHOWQPFHXRDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1[N+](=O)[O-])N)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70585637 | |

| Record name | 4-Amino-2,3-difluoro-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

284030-57-5 | |

| Record name | 4-Amino-2,3-difluoro-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Amino 2,3 Difluoro 5 Nitrobenzoic Acid

Precursor Synthesis and Halogenation Strategies

The foundation for synthesizing 4-Amino-2,3-difluoro-5-nitrobenzoic acid lies in the careful preparation of appropriately substituted precursors. This involves strategic nitration and fluorination reactions to build the core structure.

Nitration of Fluorinated Benzoic Acid Precursors

The introduction of a nitro group onto a fluorinated benzoic acid ring is a critical step, typically achieved through electrophilic aromatic substitution. This reaction commonly employs a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. truman.edu The existing substituents on the benzene (B151609) ring, such as fluorine atoms and the carboxylic acid group, direct the position of the incoming nitro group. The carboxylic acid group is a meta-director, while fluorine is an ortho-, para-director. truman.eduvaia.com

Controlling the reaction temperature is crucial to ensure the desired regioselectivity and minimize the formation of unwanted isomers. truman.edu For industrial-scale production, conventional batch reactors can present challenges in safety and efficiency. soton.ac.uk Modern approaches utilize continuous-flow microreactors for the nitration of aromatic compounds. This technique allows for precise control over reaction time, temperature, and stoichiometry, leading to higher yields and improved safety. soton.ac.uk For instance, the continuous nitration of a similar compound, 3-[2-chloro-4-(trifluoromethyl)phenoxy] benzoic acid, was optimized by carefully controlling temperature and residence time. soton.ac.uk

Regioselective Fluorination Techniques

Achieving the specific 2,3-difluoro substitution pattern requires advanced regioselective fluorination methods. The precise placement of fluorine atoms is essential as it significantly influences the molecule's chemical properties. One modern approach involves the nucleophilic fluorination of specially prepared precursors. For example, 1-arylbenziodoxolones have been used as effective substrates for synthesizing fluorobenzoic acids by reacting them with fluoride (B91410) salts in polar aprotic solvents. arkat-usa.org Another key strategy is electrophilic fluorination, which uses reagents that deliver an electrophilic fluorine equivalent ("F+"). N-F reagents, such as Selectfluor, are widely used for this purpose due to their stability and ease of handling compared to molecular fluorine. researchgate.net These reagents can fluorinate a variety of nitro and nitrile compounds under mild conditions, often requiring a base to generate a nucleophilic carbanion that attacks the electrophilic fluorine source. researchgate.net

Amination Pathways and Reduction Reactions

The introduction of the amino group at the C-4 position is a key transformation. A direct and efficient method involves the nucleophilic aromatic substitution (SNAr) on a polyfluorinated precursor. In a documented synthesis, 2,3,4-trifluoro-5-nitrobenzoic acid is treated with concentrated ammonium (B1175870) hydroxide (B78521). chemicalbook.com The electron-withdrawing effects of the nitro and carboxyl groups, combined with the fluorine atoms, activate the ring for nucleophilic attack. The amino group from the ammonia (B1221849) selectively displaces the fluorine atom at the C-4 position, which is most activated for this substitution.

| Parameter | Condition/Value |

|---|---|

| Starting Material | 2,3,4-Trifluoro-5-nitrobenzoic acid |

| Reagent | Concentrated Ammonium Hydroxide (28% NH3) |

| Temperature Control | Maintained below 6.0 °C during addition |

| Reaction Monitoring | High-Performance Liquid Chromatography (HPLC) |

| Workup | Acidification with concentrated HCl to pH 2 |

| Purification | Filtration and washing with water and methyl tert-butyl ether (MTBE) |

| Overall Yield | 88% |

While the direct synthesis of the target compound involves amination without reduction, the reduction of a nitro group to an amine is a fundamental reaction in the synthesis of related aromatic amines and warrants discussion.

Catalytic Hydrogenation Approaches for Nitro Group Reduction

Catalytic hydrogenation is a widely employed method for converting aromatic nitro compounds into their corresponding anilines. almacgroup.com This process typically involves reacting the nitro compound with hydrogen gas under pressure in the presence of a metal catalyst. google.com Common catalysts include palladium, platinum, or nickel supported on carbon. researchgate.netnih.gov The reaction mechanism can proceed through different pathways, often involving nitroso and hydroxylamine (B1172632) intermediates. almacgroup.comresearchgate.net

Aqueous-phase hydrogenations can be limited by the mass transfer of hydrogen gas, especially at scale. almacgroup.com To overcome these limitations and improve safety and efficiency, continuous-flow packed-bed catalytic reactors have been developed. almacgroup.com This green chemistry approach offers enhanced temperature control, reduced solvent volumes, and minimizes the formation of potentially genotoxic intermediates. almacgroup.com

| Methodology | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|

| Catalytic Hydrogenation (Batch) | Pd/C, Pt, Ni | Commonly used, effective but can have safety/scalability issues. | google.comresearchgate.net |

| Catalytic Hydrogenation (Flow) | Packed-bed catalyst | Greener, safer, more efficient, high throughput. | almacgroup.com |

| Biocatalytic Hydrogenation | NiFe hydrogenase on carbon | High tolerance to other functional groups, mild conditions. | nih.gov |

| Chemical Reduction | NaBH4 / Ni(PPh3)4 | Avoids high-pressure hydrogen, selective. | jsynthchem.com |

Selective Reduction Methodologies

In molecules with multiple functional groups, selectively reducing one nitro group without affecting others or different sensitive groups is a significant challenge. Catalytic hydrogenation using palladium on carbon (Pd/C) can sometimes lead to unwanted side reactions like dehalogenation. nih.gov To achieve higher selectivity, alternative methods have been developed.

One approach is the use of chemical reducing agents. Sodium borohydride (B1222165) (NaBH₄) is typically a mild reducing agent for aldehydes and ketones, but its reactivity can be enhanced. jsynthchem.comncert.nic.in In the presence of transition metal complexes like Ni(PPh₃)₄, NaBH₄ can effectively reduce aromatic nitro groups to amines under mild conditions. jsynthchem.com Another advanced strategy is biocatalysis. Carbon-supported enzymes, such as NiFe hydrogenase, can catalyze the hydrogenation of nitro groups using H₂ at atmospheric pressure with high versatility and tolerance for a wide range of functional groups, including halogens. nih.gov

Advanced Synthetic Protocols and Process Optimization

Optimizing the synthesis of this compound involves leveraging advanced protocols to enhance yield, purity, and safety while minimizing environmental impact. The adoption of continuous-flow reactor technology for both nitration and hydrogenation steps represents a significant advancement over traditional batch processing. soton.ac.ukalmacgroup.com These systems provide superior control over reaction parameters, leading to more consistent product quality. soton.ac.uk

Process optimization also relies heavily on analytical monitoring. As seen in the synthesis of the target compound, HPLC is used to track the reaction's progress to determine the optimal point for workup, ensuring high conversion before stopping the reaction. chemicalbook.com Further optimization involves fine-tuning parameters such as reactant ratios, temperature, and pH. For instance, the amination step requires careful temperature control below 6.0 °C during reagent addition, followed by a gradual warming to room temperature to complete the reaction. chemicalbook.com The final purification steps, including controlled precipitation by pH adjustment and washing with specific solvents like MTBE, are crucial for achieving high purity of the final product. chemicalbook.com

One-Pot Synthesis Techniques

A prevalent and efficient method for synthesizing this compound involves a one-pot nucleophilic aromatic substitution reaction starting from 2,3,4-trifluoro-5-nitrobenzoic acid. This process is characterized by its directness, converting the trifluoro-substituted precursor to the desired amino-difluoro compound in a single procedural step.

The synthesis begins with a suspension of 2,3,4-trifluoro-5-nitrobenzoic acid in distilled water. chemicalbook.com Concentrated ammonium hydroxide is then introduced slowly, a step that requires careful temperature control to maintain conditions below 6.0 °C. chemicalbook.com Following the addition, the reaction is stirred for a period before being gradually warmed to room temperature and maintained for several hours to drive the reaction to completion. chemicalbook.com This one-pot approach is advantageous as it avoids the isolation of intermediate compounds, thereby streamlining the production process.

| Parameter | Condition | Source |

|---|---|---|

| Starting Material | 2,3,4-Trifluoro-5-nitrobenzoic acid | chemicalbook.com |

| Reagent | Concentrated ammonium hydroxide (28% NH3) | chemicalbook.com |

| Solvent | Distilled water | chemicalbook.com |

| Initial Temperature | Below 6.0 °C during addition | chemicalbook.com |

| Reaction Time | 3-4 hours at room temperature | chemicalbook.com |

Stereochemical Control and Purity Considerations

For the compound this compound, stereochemical control is not a relevant consideration during its synthesis. The molecule is achiral and does not possess any stereocenters, meaning that no stereoisomers are formed during the reaction process.

Purity, however, is a critical aspect of the synthesis. The progress of the reaction is carefully monitored by High-Performance Liquid Chromatography (HPLC) to ensure the starting material is consumed before proceeding with product isolation. chemicalbook.com Once the conversion rate exceeds 90%, the work-up procedure begins. chemicalbook.com

The purification process involves several steps to isolate the final product with high purity. After the reaction is complete, the mixture is cooled, and the pH is adjusted to 2 with concentrated hydrochloric acid to precipitate the product. chemicalbook.com The resulting solid is collected by filtration and washed sequentially with distilled water and methyl tert-butyl ether (MTBE) to remove impurities. chemicalbook.com HPLC analysis of the final product confirms its purity. chemicalbook.com

| Batch | Purity at 220 nm | Purity at 254 nm | Source |

|---|---|---|---|

| Main Product Batch | 83.6% | 96.96% | chemicalbook.com |

| Second Batch (from filtrate) | 81.1% | 95.40% | chemicalbook.com |

Large-Scale Preparative Methods and Industrial Feasibility

The synthetic method described is well-suited for large-scale preparation and demonstrates strong industrial feasibility. The process has been documented on a significant scale, utilizing 167.2 grams of the starting material, 2,3,4-trifluoro-5-nitrobenzoic acid, to yield 144.8 grams of the final product, which corresponds to a high yield of 88%. chemicalbook.com

The industrial viability of this method is supported by several factors:

High Yield: An 88% yield is economically favorable for industrial production. chemicalbook.com

Common Reagents: The synthesis employs readily available and cost-effective chemicals such as ammonium hydroxide, hydrochloric acid, and standard solvents. chemicalbook.com

Standard Procedures: The reaction and purification steps, including temperature-controlled addition, filtration, and washing, utilize standard equipment and techniques common in chemical manufacturing plants. chemicalbook.com

Process Control: The use of HPLC for in-process monitoring allows for precise control over the reaction, ensuring consistent product quality and yield. chemicalbook.com

The combination of an efficient, high-yield, one-pot process with straightforward purification steps makes this method a robust and economically viable option for the industrial-scale production of this compound.

Chemical Reactivity and Reaction Mechanisms of 4 Amino 2,3 Difluoro 5 Nitrobenzoic Acid

Nucleophilic Aromatic Substitution (SNAr) Pathways

The benzene (B151609) ring of 4-Amino-2,3-difluoro-5-nitrobenzoic acid is highly activated towards nucleophilic aromatic substitution (SNAr). This heightened reactivity is a direct consequence of the electronic properties of the substituents attached to the ring.

Influence of Fluoro and Nitro Groups on Reactivity

The presence of a strongly electron-withdrawing nitro group (-NO₂) is critical for the activation of the aromatic ring towards nucleophilic attack. The nitro group, positioned para to the C-2 fluoro substituent and meta to the C-3 fluoro substituent, significantly reduces the electron density of the benzene ring. This electron deficiency makes the ring carbons susceptible to attack by nucleophiles. The nitro group also stabilizes the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the course of the SNAr reaction. This stabilization of the intermediate lowers the activation energy of the reaction, thereby accelerating its rate.

The fluorine atoms themselves contribute to the activation of the ring through their inductive electron-withdrawing effect. Furthermore, fluoride (B91410) is an excellent leaving group in the context of SNAr reactions. Although fluoride is a poor leaving group in SN1 and SN2 reactions due to the strength of the C-F bond, in SNAr reactions, the rate-determining step is typically the initial nucleophilic attack on the ring. The high electronegativity of fluorine creates a significant partial positive charge on the carbon atom to which it is attached, making this carbon a prime target for nucleophiles.

Site Selectivity in Substitution Reactions

In this compound, there are two potential leaving groups for SNAr reactions: the fluorine atoms at the C-2 and C-3 positions. The regiochemical outcome of the substitution is determined by the relative stability of the possible Meisenheimer complex intermediates.

Detailed synthetic procedures, particularly those documented in patent literature for the synthesis of Binimetinib, demonstrate a clear site selectivity. google.com When this compound is reacted with a nucleophile such as 4-bromo-2-fluoroaniline (B1266173), the substitution occurs selectively at the C-2 position. google.com

The rationale for this selectivity lies in the positions of the activating groups relative to the potential substitution sites. The C-2 fluoro group is positioned ortho to the powerfully activating nitro group. Nucleophilic attack at C-2 allows the negative charge of the resulting Meisenheimer intermediate to be delocalized directly onto the oxygen atoms of the nitro group, a highly stabilizing interaction. In contrast, attack at the C-3 position does not permit this direct resonance stabilization by the nitro group. Consequently, the transition state leading to substitution at C-2 is significantly lower in energy, making this pathway kinetically favored.

A specific example of this reaction is detailed below:

| Reactants | Reagents/Conditions | Product | Yield |

| This compound, 4-bromo-2-fluoroaniline | N,N-diisopropylethylamine, Heat to 107±5 °C | 4-Amino-2-[(4-bromo-2-fluorophenyl)amino]-3-fluoro-5-nitrobenzoic acid | 87% |

This table is based on data from patent literature describing the synthesis of related compounds. google.com

Reactivity of the Amino Functionality

The primary aromatic amino group (-NH₂) is a versatile functional group that can undergo a variety of chemical transformations, including acylation, alkylation, and diazotization.

Acylation and Alkylation Reactions

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic, allowing it to react with electrophiles such as acylating and alkylating agents.

Acylation: The amino group can be readily acylated by reaction with acyl chlorides or acid anhydrides to form the corresponding amides. This reaction is typically carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl). Such transformations are fundamental in peptide synthesis and for the introduction of various functional groups.

Alkylation: While direct alkylation of the amino group with alkyl halides is possible, it can be challenging to control and may lead to a mixture of mono- and di-alkylated products. More controlled methods are often employed to achieve selective alkylation.

Diazotization and Subsequent Transformations

The primary aromatic amino group can be converted into a diazonium salt (-N₂⁺) through a process called diazotization. This reaction involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric or sulfuric acid at low temperatures (0-5 °C).

The resulting diazonium salt is a highly versatile intermediate that can undergo a wide range of subsequent reactions, collectively known as Sandmeyer or Sandmeyer-type reactions. These transformations allow for the replacement of the diazonium group with a variety of other substituents, including:

Halogens: -F (Schiemann reaction), -Cl, -Br, -I

Other groups: -CN, -OH, -H

This two-step sequence (amination followed by diazotization and substitution) provides a powerful synthetic route to introduce a wide array of functional groups onto the aromatic ring that might not be achievable through direct substitution methods.

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a key functional handle that exhibits reactivity typical of its class, most notably in the formation of esters and amides.

Esterification: The carboxylic acid can be converted to its corresponding ester through reaction with an alcohol in the presence of an acid catalyst. The Fischer esterification is a common method for this transformation. For example, the closely related 4-amino-3-nitrobenzoic acid can be converted to its methyl ester by refluxing in methanol (B129727) with a catalytic amount of sulfuric acid. bond.edu.au This reaction is reversible, and the equilibrium is typically driven towards the product by using an excess of the alcohol or by removing the water formed during the reaction.

A representative esterification reaction is shown below:

| Reactant | Reagents/Conditions | Product | Yield (after 1 hr) |

| 4-Amino-3-nitrobenzoic acid | Methanol, H₂SO₄ (catalytic), Reflux | 4-Amino-3-nitrobenzoic acid methyl ester | Workable |

This table is based on data for the analogous compound 4-amino-3-nitrobenzoic acid. bond.edu.au

Amide Formation: The carboxylic acid can also be converted to an amide by reaction with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid, as direct reaction with an amine is often slow. Common activating agents include carbodiimides (like DCC or EDC) or conversion of the carboxylic acid to a more reactive acyl chloride or acid anhydride. These methods are fundamental in peptide synthesis and the creation of various amide-containing compounds.

Esterification Reactions and Methyl Ester Derivatives

The carboxylic acid group of this compound readily undergoes esterification, a fundamental reaction in organic synthesis. The most common derivative is the methyl ester, formed by reacting the carboxylic acid with methanol in the presence of an acid catalyst, typically sulfuric acid. This reaction follows the well-established Fischer esterification mechanism.

The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. Methanol, acting as a nucleophile, then attacks this activated carbonyl carbon. A series of proton transfer steps follows, leading to the elimination of a water molecule and the formation of the methyl ester.

| Parameter | Condition/Reagent |

|---|---|

| Starting Material | 4-amino-3-nitrobenzoic acid |

| Reagent | Methanol (neat) |

| Catalyst | Concentrated Sulfuric Acid |

| Temperature | Reflux |

| Reaction Time | 1 - 16 hours |

The resulting methyl 4-amino-2,3-difluoro-5-nitrobenzoate is a stable compound and serves as a key intermediate in the synthesis of more complex molecules, including pharmaceuticals. indiamart.com

Decarboxylation Mechanisms and Applications

Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a reaction that is generally difficult to achieve for aromatic carboxylic acids unless specific structural features are present. For simple benzoic acids, high temperatures are often required. The stability of the resulting aryl anion is a crucial factor in determining the feasibility of the reaction.

In the case of this compound, the presence of electron-withdrawing fluorine and nitro groups would destabilize the aryl anion that would be formed upon decarboxylation, making the reaction thermodynamically unfavorable under standard conditions. Literature on the direct decarboxylation of this specific compound is scarce, suggesting that it is not a commonly employed synthetic transformation.

However, decarboxylation of aromatic acids can be facilitated under certain conditions, such as in the presence of transition metal catalysts or through oxidative processes. For instance, the oxidative decarboxylation of benzoic acid to phenol (B47542) is an industrial process, though it requires high temperatures and catalytic amounts of copper(II) salts.

While direct decarboxylation of this compound is not a prominent reaction, it is important to consider the possibility of this reaction occurring as an undesired side reaction under harsh thermal or oxidative conditions.

Redox Chemistry of the Nitro Group

The nitro group of this compound is a key site for redox reactions, particularly reduction. The reduction of aromatic nitro compounds is a well-established and synthetically useful transformation, often leading to the corresponding amino compounds.

The reduction of the nitro group can proceed through various intermediates, depending on the reducing agent and the reaction conditions. Common reducing agents include metal catalysts with hydrogen gas (catalytic hydrogenation), metals in acidic media (e.g., tin or iron in HCl), and other reducing agents like sodium dithionite.

The general pathway for the reduction of a nitro group to an amine involves a six-electron reduction and proceeds through nitroso and hydroxylamine (B1172632) intermediates.

Reduction Pathway:

R-NO₂ → R-NO → R-NHOH → R-NH₂ (Nitro) (Nitroso) (Hydroxylamine) (Amine)

This transformation is fundamental in the synthesis of aromatic amines, which are versatile building blocks in the chemical and pharmaceutical industries. For this compound, the reduction of the nitro group would yield 4,5-diamino-2,3-difluorobenzoic acid, a compound with potential applications in the synthesis of heterocyclic compounds and polymers.

The redox potential of the nitroaromatic compound is a key factor in these reactions. The presence of electron-withdrawing fluorine atoms on the aromatic ring can influence the ease of reduction of the nitro group.

While the reduction of the nitro group is the most common redox reaction for this class of compounds, oxidation of the nitro group is not a typical transformation under standard organic synthesis conditions as the nitro group is already in a high oxidation state. Explosive decomposition of organo nitro compounds are redox reactions, where both the oxidant (nitro group) and the fuel (hydrocarbon substituent) are present in the same molecule.

| Reagent/System | General Product |

|---|---|

| H₂, Pd/C or PtO₂ | Amine |

| Fe, HCl or CH₃COOH | Amine |

| Sn, HCl | Amine |

| NaBH₄, Cu₂Cl₂ | Amine |

| Zn, NH₄Cl | Hydroxylamine |

Derivatives and Analogs of 4 Amino 2,3 Difluoro 5 Nitrobenzoic Acid: Synthesis and Functionalization

Design Principles for Structurally Related Compounds

The design of compounds structurally related to 4-amino-2,3-difluoro-5-nitrobenzoic acid is guided by principles of medicinal chemistry, where fluorine atoms and other functional groups are strategically incorporated to modulate a molecule's physicochemical and pharmacological properties. The introduction of fluorine into organic molecules is a key strategy in drug design due to its unique effects. eurekaselect.comnih.gov

Key design considerations include:

Fluorine's Influence : The fluorine atoms at the 2 and 3 positions significantly lower the pKa of the carboxylic acid and the amino group compared to their non-fluorinated counterparts. They also influence the conformation of the molecule and can enhance binding affinity to biological targets through hydrogen bonding or dipole interactions. Furthermore, the carbon-fluorine bond is exceptionally strong, which can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. researchgate.net

Electronic Effects : The nitro group is a strong electron-withdrawing group, which greatly influences the reactivity of the aromatic ring. It strongly activates the ring for nucleophilic aromatic substitution, making the fluorine atoms, particularly the one at the C-2 position, susceptible to displacement by nucleophiles.

The Amino Group : The amino group is an electron-donating group that modulates the electronic properties of the ring. Its presence is crucial for directing the regioselectivity of certain reactions and serves as a key site for further functionalization or as a hydrogen-bond donor in target molecules.

Structural Analogs : The design of analogs often involves modifying each of these key positions. This can include altering the position of the fluorine atoms, replacing them with other halogens, modifying the amino group, or converting the carboxylic acid to other functional groups like esters or amides to optimize properties such as solubility, cell permeability, and target engagement. This compound serves as a crucial intermediate in the synthesis of Binimetinib, a MEK inhibitor used in cancer therapy. curequest.innih.gov

Synthesis of Methyl Ester Derivatives and Subsequent Reactions

The carboxylic acid functional group of this compound is readily converted into its corresponding methyl ester, Methyl 4-amino-2,3-difluoro-5-nitrobenzoate. This transformation is typically achieved through Fischer esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a catalytic amount of strong acid, such as sulfuric acid. bond.edu.au This derivatization is often a necessary step to protect the carboxylic acid group or to modify its reactivity for subsequent synthetic steps.

The resulting methyl ester is a key intermediate for further functionalization, primarily through nucleophilic aromatic substitution. The electron-withdrawing nitro group and the ortho- and para-directing amino group create a highly specific reactivity profile. The fluorine atom at the C-2 position is particularly activated and can be selectively displaced by various nucleophiles.

A significant subsequent reaction of Methyl 4-amino-2,3-difluoro-5-nitrobenzoate involves its reaction with substituted anilines. For example, heating the methyl ester with 2-fluoro-phenylamine in a high-boiling solvent like xylene results in the displacement of the C-2 fluorine atom to form 4-Amino-3-fluoro-2-(2-fluoro-phenylamino)-5-nitro-benzoic acid methyl ester. google.com This reaction is a pivotal step in the synthesis of more complex molecules. google.com

Following the substitution reaction, the nitro group of the resulting product can be reduced to an amino group. This is commonly achieved through catalytic hydrogenation using catalysts such as Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C). google.com This reduction yields a diamino benzoic acid derivative, which can then undergo cyclization reactions to form heterocyclic systems, such as benzimidazoles. newdrugapprovals.org

| Reaction Type | Reagents | Product | Significance |

|---|---|---|---|

| Esterification | Methanol (CH₃OH), H₂SO₄ (cat.) | Methyl 4-amino-2,3-difluoro-5-nitrobenzoate | Protection of carboxylic acid, activation for subsequent steps. |

| Nucleophilic Aromatic Substitution | 2-fluoro-phenylamine, Xylene, Heat | 4-Amino-3-fluoro-2-(2-fluoro-phenylamino)-5-nitro-benzoic acid methyl ester | C-C or C-N bond formation, building molecular complexity. google.com |

| Nitro Group Reduction | H₂, Pd/C or Pt/C | Methyl 4,5-diamino-3-fluoro-2-(2-fluorophenylamino)benzoate | Formation of an amine for further cyclization reactions. google.com |

Functionalization through Amino Group Modifications

The amino group in this compound and its derivatives is a critical functional handle that influences the molecule's reactivity and provides a site for introducing further diversity. While it is often preserved in early synthetic stages due to its important directing effects, it can be specifically targeted for modification.

The primary role of the amino group in the context of this molecule's common applications is to facilitate and direct the nucleophilic aromatic substitution at the C-2 position. As a strong ortho, para-director, it activates these positions, though this effect is electronically countered by the strong deactivating nitro group. Its more significant role is in the selective substitution of the C-2 fluorine over the C-3 fluorine.

While specific examples of extensive functionalization of the amino group on this particular scaffold are not widely reported in the primary literature, standard aniline (B41778) chemistry can be applied. Potential modifications include:

Acylation : Reaction with acid chlorides or anhydrides to form amides. This can be used as a protecting group strategy or to introduce new functionalities.

Alkylation : Introduction of alkyl groups via reductive amination or reaction with alkyl halides.

Diazotization : Conversion of the amino group to a diazonium salt (Ar-N₂⁺) by treatment with nitrous acid (e.g., from NaNO₂ and HCl). This highly versatile intermediate can then be subjected to Sandmeyer-type reactions to introduce a wide variety of substituents, including halogens, cyano, or hydroxyl groups.

In many synthetic pathways, such as the one leading to Binimetinib, the amino group is maintained in its original form as it is integral to the final structure and biological activity of the target molecule.

Modifications at the Carboxylic Acid Position

The carboxylic acid is one of the most versatile functional groups in organic chemistry, and the one present on the this compound scaffold is no exception. It serves as a key anchor point for building more complex structures.

The most common modification, as discussed previously, is esterification . The formation of methyl or ethyl esters is standard practice to increase solubility in organic solvents and to prevent unwanted reactivity, such as its acidic proton interfering with base-catalyzed reactions. bond.edu.au

Beyond ester formation, the carboxylic acid can be converted into a range of other functional groups:

Amide Formation : This is arguably the most important transformation for this class of compounds in pharmaceutical applications. The carboxylic acid can be activated (e.g., by conversion to an acid chloride with thionyl chloride or oxalyl chloride, or by using peptide coupling reagents like HATU or EDC) and then reacted with a primary or secondary amine to form a stable amide bond. For instance, the synthesis of Binimetinib involves the formation of a hydroxamic acid ester, a type of N-alkoxyamide, from this position. nih.gov

Acid Chloride Formation : Reaction with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts the carboxylic acid into a highly reactive acid chloride. This intermediate can then be easily converted into esters, amides, and other acyl derivatives.

Reduction : The carboxylic acid can be reduced to a primary alcohol (a hydroxymethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). This introduces a new point of functionalization.

| Functional Group | Typical Reagents | Purpose/Application |

|---|---|---|

| Ester | Alcohol (e.g., Methanol), Acid Catalyst | Protection, improve solubility, intermediate for synthesis. bond.edu.au |

| Amide | Amine, Coupling Agents (e.g., HATU, EDC) | Introduce diverse side chains, often key for biological activity. |

| Acid Chloride | Thionyl Chloride (SOCl₂), Oxalyl Chloride | Highly reactive intermediate for acylation reactions. |

| Primary Alcohol | LiAlH₄, BH₃ | Conversion to a different functional group for further modification. |

Comparative Analysis of Structurally Similar Fluorinated Benzoic Acids and Their Reactivity Profiles

The reactivity of this compound is highly specialized due to its unique combination of substituents. A comparative analysis with other fluorinated benzoic acids highlights its utility as a synthetic building block.

Monofluorobenzoic Acids : Compounds like 2-fluorobenzoic acid or 4-fluorobenzoic acid are relatively stable. The fluorine atom deactivates the ring towards electrophilic substitution but only weakly activates it for nucleophilic substitution, which requires harsh conditions unless other strongly electron-withdrawing groups are present.

Trifluoronitrobenzoic Acid : The synthetic precursor, 2,3,4-trifluoro-5-nitrobenzoic acid, demonstrates differential reactivity among its fluorine atoms. The synthesis of the target compound involves the selective nucleophilic aromatic substitution of the fluorine at the C-4 position by ammonia (B1221849). chemicalbook.com This C-4 fluorine is the most activated towards nucleophilic attack due to the para-nitro group and the ortho-fluorine atoms.

In essence, the specific arrangement of two fluorine atoms adjacent to an amino group and a nitro group creates a molecule with a pre-programmed reactivity profile, making it an ideal and efficient starting material for multi-step syntheses.

Advanced Spectroscopic and Analytical Characterization for Research Applications

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. For 4-Amino-2,3-difluoro-5-nitrobenzoic acid, a multi-nuclear approach provides a comprehensive picture of the atomic arrangement and connectivity.

Detailed Proton (¹H) NMR Analysis

Detailed experimental data for the Proton (¹H) NMR analysis of this compound, including specific chemical shifts, multiplicities, and coupling constants, are not widely available in the reviewed literature. However, a theoretical analysis predicts the presence of distinct signals corresponding to the aromatic proton and the protons of the amine and carboxylic acid groups. The aromatic proton's chemical shift would be significantly influenced by the electron-withdrawing effects of the nitro and carboxylic acid groups, as well as the electron-donating effect of the amino group, and its coupling to the adjacent fluorine atoms would result in a complex multiplet. The amine (NH₂) protons would likely appear as a broad singlet, and the carboxylic acid (COOH) proton as a highly deshielded broad singlet, with their chemical shifts being solvent-dependent.

Carbon (¹³C) NMR for Structural Elucidation

The Carbon-13 (¹³C) NMR spectrum provides critical information about the carbon framework of the molecule. Analysis of this compound in DMSO-d₆ reveals distinct peaks for each carbon atom, with their chemical shifts influenced by the attached functional groups and fluorine atoms. The carbon atoms bonded to fluorine exhibit splitting due to C-F coupling. chemicalbook.com

| Assignment | Chemical Shift (δ) in ppm | Multiplicity & Coupling Constant (J) |

| C-F | 153 | dd, J = 263, 11 Hz |

| C-F | 140 | dd, J = 241, 16 Hz |

| C-NO₂ | 140.8 | dd, J = 12, 4 Hz |

| C-NH₂ | 128 | - |

| C-H | 126 | - |

| C-COOH | 106 | qd, J = 10 Hz |

| COOH | 164 | - |

This table is based on the data available from cited sources. chemicalbook.com

Fluorine (¹⁹F) NMR for Fluorine Environment Analysis

Mass Spectrometry (MS) Techniques for Molecular Identity and Fragmentation Patterns

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, a molecular weight of 218.11 g/mol is established. chemicalbook.com Analysis using Atmospheric Pressure Chemical Ionization with negative ion detection (APCI-) shows a prominent peak at an m/z of 217, corresponding to the deprotonated molecule (M-H)⁻. chemicalbook.com

Detailed studies on the fragmentation patterns of this specific molecule are not extensively documented. However, typical fragmentation pathways for such compounds would likely involve the loss of small molecules such as water (H₂O), carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx) from the parent ion.

X-ray Crystallography for Solid-State Structure Determination

Crystal Packing and Intermolecular Interactions

Information regarding the specific crystal packing and intermolecular interactions for this compound is not found in the available literature. Generally, the crystal structure of such a molecule would be significantly influenced by intermolecular hydrogen bonding involving the carboxylic acid and amino groups, as well as potential π-π stacking interactions between the aromatic rings. The fluorine and nitro substituents would also play a role in directing the crystal packing arrangement.

Conformational Analysis of the Benzoic Acid Scaffold

The conformational landscape of this compound is primarily dictated by the rotational orientation of the carboxylic acid group relative to the benzene (B151609) ring. The presence of multiple substituents, including two fluorine atoms, an amino group, and a nitro group, introduces significant electronic and steric influences that govern the stability of different conformers.

Theoretical and computational chemistry methods, such as Density Functional Theory (DFT), are instrumental in exploring the potential energy surface of the molecule. These calculations can predict the most stable conformations by evaluating the energetic penalties associated with steric hindrance and the stabilizing effects of intramolecular interactions. For substituted benzoic acids, the key dihedral angle is that between the plane of the carboxylic acid group and the plane of the benzene ring.

Two primary planar conformations are generally considered for benzoic acid derivatives: a cis and a trans arrangement, referring to the orientation of the hydroxyl proton of the carboxyl group relative to the carbonyl group. However, the planarity can be distorted by bulky ortho-substituents. In the case of this compound, the fluorine atom at the 3-position is ortho to the carboxylic acid group.

Key Influences on Conformation:

Intramolecular Hydrogen Bonding: The potential for hydrogen bonding between the carboxylic acid proton and the adjacent fluorine atom, or between the amino group protons and the adjacent nitro or fluoro groups, can significantly influence the preferred conformation.

Steric Hindrance: Repulsion between the carboxylic acid group and the ortho-fluoro substituent can lead to a non-planar arrangement, forcing the carboxyl group to twist out of the plane of the aromatic ring.

Electronic Effects: The electron-withdrawing nature of the nitro and fluoro groups and the electron-donating nature of the amino group alter the electron density of the benzene ring, which can affect rotational barriers of the substituent groups.

Computational studies on similarly substituted benzoic acids suggest that the energy difference between conformers can be small, and multiple conformations may coexist in solution. ucl.ac.ukresearchgate.net The specific conformational preferences of this compound would require dedicated computational modeling to be definitively determined.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Dynamics

Vibrational spectroscopy provides invaluable information about the functional groups present in a molecule and the dynamics of its chemical bonds. Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that offer a detailed fingerprint of the molecular structure.

FT-IR Spectroscopy

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups. Experimental data has identified several characteristic peaks for this compound. ucl.ac.uk

Table 1: Experimental FT-IR Peaks and Tentative Assignments for this compound

| Wavenumber (cm⁻¹) | Intensity | Tentative Vibrational Assignment |

| 3494 | Strong | Asymmetric N-H stretching of the amino group |

| 3383 | Strong | Symmetric N-H stretching of the amino group |

| 1697 | Strong | C=O stretching of the carboxylic acid |

| 1641 | Medium | N-H bending (scissoring) of the amino group |

| 1280 | Medium | C-N stretching or C-O stretching coupled with O-H bending |

Data sourced from ChemicalBook. ucl.ac.uk

The N-H stretching vibrations appear as two distinct bands, which is characteristic of a primary amine. The strong absorption at 1697 cm⁻¹ is indicative of the carbonyl (C=O) stretch of the carboxylic acid, a feature that is often intense in the IR spectrum of benzoic acid derivatives. ijcps.orgtanta.edu.eg

Raman Spectroscopy

While specific experimental Raman data for this compound is not widely published, theoretical predictions based on DFT calculations for similar molecules can provide insight into the expected spectrum. nih.govnih.gov Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations.

Table 2: Predicted Raman Active Modes for this compound

| Predicted Wavenumber Range (cm⁻¹) | Vibrational Mode |

| 1550-1620 | Aromatic C=C stretching |

| 1300-1350 | Symmetric NO₂ stretching |

| 1000-1100 | Ring breathing mode |

| 600-800 | C-F stretching |

The symmetric stretching of the nitro group (NO₂) is typically a very strong band in the Raman spectrum. Aromatic C=C stretching vibrations and the ring breathing mode are also characteristic and useful for identifying the substituted benzene scaffold. The combination of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule.

Advanced Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., HPLC, TLC)

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts, thereby allowing for accurate purity assessment and effective monitoring of the reaction progress during its synthesis. ucl.ac.uk

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the quantitative analysis of this compound. A reverse-phase HPLC method is typically suitable for this type of polar aromatic compound.

Table 3: General Reverse-Phase HPLC Parameters for Analysis

| Parameter | Typical Condition |

| Stationary Phase | C18 (Octadecylsilane) bonded silica (B1680970) gel |

| Mobile Phase | A gradient of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) |

| Detection | UV-Vis spectrophotometry, typically at wavelengths like 220 nm and 254 nm where the aromatic and nitro groups absorb |

| Flow Rate | 0.5 - 1.5 mL/min |

| Column Temperature | 25-40 °C |

Published data on the synthesis of this compound indicates the use of HPLC to monitor the reaction and to determine the purity of the final product. For instance, purity levels of 83.6% at 220 nm and 96.96% at 254 nm have been reported for a synthesized batch, demonstrating the utility of HPLC in quality control. ucl.ac.uk

Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective method for qualitative analysis, often used to monitor the progress of a chemical reaction in real-time. For an aromatic nitro compound like this compound, a silica gel plate is a suitable stationary phase.

The choice of the mobile phase (eluent) is critical for achieving good separation. A mixture of a non-polar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or methanol) is commonly used. The polarity of the eluent is adjusted to achieve an optimal retention factor (Rf) for the compound, typically between 0.3 and 0.7. Visualization of the spots on the TLC plate can be achieved under UV light, as the aromatic ring and nitro group are chromophores.

By spotting the reaction mixture alongside the starting material and a pure standard of the product, one can visually track the consumption of the reactant and the formation of the product over time. epa.gov

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and geometry of molecules. By approximating the electron density of a system, DFT methods can accurately predict a wide array of molecular properties. For 4-Amino-2,3-difluoro-5-nitrobenzoic acid, DFT calculations are instrumental in determining its optimized molecular geometry, bond lengths, bond angles, and the distribution of electron density within the molecule. These calculations are typically performed using a specific functional, such as B3LYP, and a basis set that defines the mathematical functions used to represent the electronic wavefunctions. The resulting optimized geometry represents the lowest energy conformation of the molecule, providing a foundational understanding of its three-dimensional structure.

HOMO-LUMO Energy Analysis and Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. A smaller HOMO-LUMO gap generally indicates a more reactive species.

For this compound, the presence of both electron-donating (amino) and electron-withdrawing (nitro, fluoro, carboxylic acid) groups on the aromatic ring creates a complex electronic environment. DFT calculations can precisely determine the energies of the HOMO and LUMO, allowing for predictions about the molecule's reactivity. The distribution of the HOMO and LUMO across the molecule can also be visualized, identifying the most probable sites for electrophilic and nucleophilic attack. For instance, the HOMO is often localized on the electron-rich portions of the molecule, such as the amino group and the aromatic ring, while the LUMO is typically centered on the electron-deficient nitro group.

| Parameter | Typical Calculated Value (eV) for Analogous Compounds |

|---|---|

| HOMO Energy | -6.0 to -7.5 |

| LUMO Energy | -2.5 to -4.0 |

| HOMO-LUMO Gap (ΔE) | 3.0 to 4.5 |

Molecular Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map is a valuable visualization tool that illustrates the charge distribution within a molecule. It is generated by calculating the electrostatic potential at different points on the electron density surface. The MEP map is color-coded to represent regions of varying electrostatic potential, with red typically indicating electron-rich areas (negative potential) that are susceptible to electrophilic attack, and blue representing electron-poor regions (positive potential) that are prone to nucleophilic attack. Green and yellow areas denote regions of neutral or intermediate potential.

For this compound, the MEP map would be expected to show a high negative potential around the oxygen atoms of the nitro and carboxylic acid groups, making these sites attractive for electrophiles. Conversely, the hydrogen atoms of the amino group and the carboxylic acid would likely exhibit a positive potential, indicating their susceptibility to nucleophilic interaction. The aromatic ring itself would display a complex potential landscape influenced by the competing electronic effects of the various substituents.

Molecular Dynamics Simulations of Compound Behavior and Interactions

While DFT provides a static picture of a molecule's properties, Molecular Dynamics (MD) simulations offer a dynamic perspective, modeling the movement and interactions of atoms and molecules over time. By solving Newton's equations of motion for a system of particles, MD simulations can provide insights into the conformational flexibility of this compound and its interactions with solvent molecules or biological macromolecules.

In a typical MD simulation, the compound would be placed in a simulated environment, such as a box of water molecules, and its trajectory would be calculated over a period of nanoseconds or longer. This allows for the study of solvation effects, including the formation of hydrogen bonds between the compound's functional groups (amino, carboxylic acid, nitro) and surrounding water molecules. MD simulations can also be used to explore how the molecule might bind to a protein's active site, providing valuable information for drug design and development. The stability of different conformations and the dynamics of intermolecular interactions are key outputs of these simulations.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with a specific activity, QSAR models can be used to predict the activity of new, unsynthesized derivatives.

For derivatives of this compound, a QSAR study would involve synthesizing a library of related compounds with variations in their substituent groups. The biological activity of these compounds would be experimentally determined, and then a range of molecular descriptors would be calculated for each molecule. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that links the descriptors to the observed activity. Such a model could predict, for example, the antibacterial or anticancer activity of novel derivatives, thereby guiding synthetic efforts towards more potent compounds. tandfonline.comwikipedia.org

| Descriptor Type | Examples of Descriptors Used in QSAR for Similar Compounds |

|---|---|

| Electronic | HOMO/LUMO energies, Dipole Moment, Partial Atomic Charges |

| Steric | Molecular Weight, Molar Refractivity, Molecular Volume |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) |

| Topological | Connectivity Indices, Wiener Index |

Reaction Pathway Analysis and Transition State Modeling

Understanding the mechanisms of chemical reactions is fundamental to synthetic chemistry. Computational chemistry provides powerful tools for mapping out reaction pathways and identifying the transition states that connect reactants to products. For this compound, this type of analysis could be applied to understand its synthesis or its reactivity in various chemical transformations, such as electrophilic aromatic substitution. researchgate.netirjweb.com

Reaction pathway analysis involves calculating the potential energy surface for a given reaction. This surface maps the energy of the system as a function of the geometric coordinates of the atoms involved. By identifying the minimum energy path along this surface, the reaction mechanism can be elucidated. A key feature of the potential energy surface is the transition state, which is a saddle point representing the highest energy barrier that must be overcome for the reaction to proceed.

Transition state modeling involves locating the precise geometry and energy of the transition state. This is a computationally intensive task but provides critical information about the activation energy of the reaction, which is directly related to the reaction rate. By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be determined. For instance, in an electrophilic substitution reaction on the aromatic ring of this compound, transition state modeling could predict the preferred position of attack (ortho, meta, or para to a given substituent) by calculating the relative energies of the corresponding transition states. researchgate.netirjweb.com

Applications in Advanced Chemical Fields

Pharmaceutical and Medicinal Chemistry Research

4-Amino-2,3-difluoro-5-nitrobenzoic acid is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of various pharmaceutical agents. indiamart.com Its unique substitution pattern, featuring amino, difluoro, nitro, and carboxylic acid groups, provides multiple reactive sites for constructing complex heterocyclic systems.

Role as Key Synthetic Intermediates

The strategic placement of functional groups on the benzene (B151609) ring makes this compound an ideal starting material for multi-step syntheses of targeted therapeutic molecules.

This compound is a valuable precursor for the synthesis of benzimidazole (B57391) derivatives. The ortho-positioning of the amino group relative to another substituent that can be converted into a second amino group (via reduction of the nitro group) facilitates the crucial cyclization step required to form the imidazole (B134444) ring fused to the benzene core. Benzimidazole derivatives are a well-established class of compounds investigated for a wide range of therapeutic activities, including anticancer and antiviral applications. google.com The synthesis process often involves the reaction of an ortho-phenylenediamine derivative with various reagents; in this case, the parent compound contains the necessary functionalities to be converted into such a diamine intermediate. google.comnih.gov

The chemical architecture of this compound makes it a plausible precursor for synthesizing fluoroquinolone carboxylic acids. Fluoroquinolones are a major class of broad-spectrum antibiotics. mdpi.com The synthesis of the quinolone core often relies on the cyclization of substituted aniline (B41778) derivatives. The fluorine atoms present on the molecule are a key feature of modern fluoroquinolone antibiotics, often enhancing their antibacterial activity. mdpi.comacgpubs.org

One of the most significant applications of this compound is its role as a key intermediate in the manufacture of Binimetinib. indiamart.com Binimetinib is a potent and selective inhibitor of MEK1 and MEK2, which are central kinases in the RAS/RAF/MEK/ERK signaling pathway often dysregulated in various cancers. nih.gov The compound, or its methyl ester, is used in the early stages of the Binimetinib synthesis. google.com For instance, a documented synthetic route involves the reaction of this compound with 4-bromo-2-fluoroaniline (B1266173) to construct the core structure of the final drug molecule. google.com Binimetinib, in combination with Encorafenib, is approved for treating patients with specific types of metastatic melanoma. nih.gov

Table 1: Applications of this compound in Synthesis

| Application Area | Resulting Compound Class | Specific Example |

| Oncology | MEK Inhibitors | Binimetinib |

| Drug Discovery | Benzimidazoles | Various fluorinated derivatives |

| Antibiotics (Potential) | Quinolone Carboxylic Acids | Fluoroquinolone precursors |

Exploration of Bioactive Derivatives and Their Molecular Targets

Research extends beyond using this compound as a simple building block to exploring the biological activities of the novel compounds derived from it.

Derivatives synthesized from this compound, particularly fluorinated benzimidazoles, are subjects of investigation for their antimicrobial properties. acgpubs.org Benzimidazole scaffolds are known to possess a wide spectrum of biological activities, including antibacterial and antifungal effects. nih.govresearchgate.netsciencescholar.us The introduction of fluorine atoms into the benzimidazole structure, a direct consequence of using this specific precursor, can significantly enhance antimicrobial potency. acgpubs.org

Research in this area involves screening these novel derivatives against a panel of pathogenic microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungal species (e.g., Candida albicans). acgpubs.orgnih.gov The primary metric for activity is the Minimum Inhibitory Concentration (MIC), which quantifies the lowest concentration of the compound required to inhibit microbial growth. acgpubs.org Studies on related fluorinated benzimidazoles have shown promising MIC values, suggesting that derivatives from this compound could serve as leads for the development of new antimicrobial agents. acgpubs.orgnih.gov

Table 2: Research Findings on Antimicrobial Activity of Related Fluorinated Benzimidazole Derivatives

| Derivative Class | Target Microorganisms | Key Findings |

| Fluorinated Benzimidazoles | Gram-positive bacteria (B. subtilis) | Certain derivatives showed high potency with MIC values as low as 7.81 µg/mL. acgpubs.org |

| Fluorinated Benzimidazoles | Gram-negative bacteria | A derivative with meta-fluoro substitution displayed high activity. acgpubs.org |

| Benzimidazole-Hydrazones | Fungal species (Candida) | Some compounds exhibited notable antifungal activity. nih.gov |

| Fluoro-benzimidazole Hydrazones | Gastrointestinal pathogens (E. coli O157:H7) | A specific derivative showed high inhibitory activity with MIC values of 0.49–0.98 µg/mL. nih.gov |

Studies on Selective Cytotoxicity Towards Cancer Cell Lines

Direct studies detailing the selective cytotoxicity of this compound against cancer cell lines are not extensively available in public literature. The primary focus of research has been on its role as a key intermediate in the synthesis of more complex bioactive molecules. flinders.edu.augoogle.com Specifically, it is a crucial precursor to Binimetinib, a potent and selective inhibitor of MEK1 and MEK2 kinases. flinders.edu.aunewdrugapprovals.org

The investigation into the cytotoxic effects is therefore predominantly centered on Binimetinib. The incorporation of the fluorinated aminonitrobenzoic acid moiety is instrumental in achieving the final structure and electronic properties of Binimetinib, which are critical for its biological activity. The presence of fluorine atoms can enhance properties such as metabolic stability and binding affinity to target proteins, which are desirable characteristics for anticancer agents. researchgate.net Research on compounds with similar fluorinated and amino-substituted scaffolds has shown that such structural features can contribute to cytotoxic activity against various cancer cell lines. bris.ac.uk

| Feature | Observation | Implication for this compound |

| Fluorine Substitution | Can increase metabolic stability and binding affinity of a molecule. researchgate.net | Its use as a precursor suggests it imparts favorable properties to the final drug candidate, Binimetinib. |

| Nitro Group | A versatile functional group that can be a precursor to other functionalities in drug synthesis. innospk.com | Essential for the subsequent chemical transformations in the synthesis of Binimetinib. google.comchemicalbook.com |

| Amino Group | Provides a site for further chemical modification and can be crucial for biological activity. | A key reactive site in the synthetic route to Binimetinib. google.com |

Modulation of Key Signaling Pathways

The direct impact of this compound on key signaling pathways has not been a primary area of investigation. Instead, its significance lies in its integral role in the synthesis of Binimetinib, a well-characterized modulator of the RAS/RAF/MEK/ERK signaling pathway. newdrugapprovals.org This pathway is frequently dysregulated in various human cancers, making it a critical target for therapeutic intervention. chemicalbook.com

Binimetinib functions as a non-ATP-competitive inhibitor of MEK1 and MEK2, thereby preventing the phosphorylation and activation of ERK1 and ERK2. newdrugapprovals.org The inhibition of this downstream signaling cascade ultimately leads to a reduction in cell proliferation and survival. The chemical architecture derived from this compound is essential for the specific binding of Binimetinib to the MEK proteins. The synthesis of Binimetinib from this precursor underscores the importance of the aminodifluoronitrobenzoic acid scaffold in creating targeted therapies that modulate critical cancer-related signaling pathways. chemicalbook.commedkoo.com

Materials Science Research

While specific research on this compound in materials science is limited, its structural features suggest potential for a variety of applications in this field.

Development of Fluorinated Organic Materials

Fluorinated organic materials are of great interest due to their unique properties, including high thermal stability, chemical resistance, and specific electronic characteristics. rsc.org The presence of two fluorine atoms on the benzene ring of this compound makes it a candidate for the synthesis of novel fluorinated polymers and other organic materials. nih.gov The amino and carboxylic acid functional groups provide reactive sites for polymerization or for grafting onto other material surfaces.

Application as Additives in Advanced Materials (e.g., Perovskite Solar Cells)

Additives are crucial for improving the efficiency and stability of perovskite solar cells. While there is no direct report on the use of this compound, research has shown that amino acids and benzoic acid derivatives can be effective as passivating agents for perovskite films. kashanu.ac.irrsc.orgrsc.org These additives can reduce defects at the perovskite surface and grain boundaries, leading to enhanced device performance. researchgate.net The functional groups in this compound could potentially interact with the perovskite surface, mitigating defects and improving charge transport.

| Additive Type | Reported Effect in Perovskite Solar Cells | Potential Role of this compound |

| Amino Acids | Passivation of defects, improved crystallinity, and enhanced stability. kashanu.ac.irkashanu.ac.ir | The amino group could interact with the perovskite surface to passivate defects. |

| Benzoic Acid Derivatives | Inhibition of ion migration and improvement of film quality. rsc.org | The carboxylic acid group could coordinate with perovskite components, enhancing stability. |

| Fluorinated Compounds | Can improve electronic properties and stability of organic materials used in solar cells. researchgate.net | The difluoro-substitution may enhance the thermal and chemical stability of the interface. |

Role in Surface Modification and Interface Engineering (e.g., ALD Inhibitors)

The functional groups of this compound make it a potential candidate for surface modification and interface engineering. The carboxylic acid group can anchor the molecule to various surfaces, while the fluorinated aromatic ring can impart hydrophobicity and other desirable surface properties. bris.ac.uknih.gov In the context of Atomic Layer Deposition (ALD), molecules with specific functional groups can act as inhibitors to selectively block deposition on certain areas of a substrate. While not specifically studied for this purpose, the chemical nature of this compound suggests it could be explored for such applications.

Agrochemical Research Applications

The field of agrochemical research is continually seeking new molecules with improved efficacy and environmental profiles. Fluorinated compounds and nitroaromatics have a well-established history in the development of herbicides, insecticides, and fungicides. numberanalytics.comnih.govnumberanalytics.com The presence of both fluorine atoms and a nitro group in this compound suggests its potential as a scaffold or intermediate in the synthesis of novel agrochemicals. innospk.com The specific substitution pattern on the benzoic acid ring could lead to new modes of action or improved properties compared to existing compounds. researchgate.net

Based on a comprehensive review of available scientific literature, there is no documented application of This compound in the analytical determination of D-amino acids.

Extensive searches for the use of this specific compound as a chiral derivatizing agent or in any other capacity related to the analysis of D-amino acids have not yielded any relevant research findings. The primary methods for D-amino acid determination often involve chiral derivatizing reagents such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) and its various analogs. However, this compound is not identified as a member of this class of reagents or used in similar applications.

Therefore, the requested article focusing on the "Use in Determination of D-amino Acids" for the compound “this compound” cannot be generated due to the absence of scientific evidence or published research on this topic.

Environmental Fate and Degradation Research of Fluorinated Carboxylic Acids Contextual

Microbial Biotransformation and Defluorination Studies

Microbial biotransformation is a key process in the degradation of organic pollutants in the environment. For fluorinated compounds, this process can be challenging for microorganisms. However, various microbes have been shown to metabolize and even cleave the carbon-fluorine bond of certain fluorinated molecules.

General Findings on Microbial Biotransformation of Fluorinated Aromatic Compounds:

Recalcitrance: Many organofluorine compounds are recalcitrant to microbial degradation due to the stability of the C-F bond.

Cometabolism: In some cases, microorganisms can transform fluorinated compounds through cometabolism, where the degradation occurs in the presence of another primary substrate.

Enzymatic Attack: Specific enzymes, such as oxygenases and dehalogenases, can initiate the degradation of fluorinated aromatic compounds. The position of the fluorine atoms on the aromatic ring can significantly influence the susceptibility of the compound to enzymatic attack.

Defluorination Mechanisms: Microbial defluorination can occur through various mechanisms, including hydrolytic, oxidative, and reductive pathways. The specific mechanism often depends on the microbial species and the chemical structure of the compound.

For a compound like 4-amino-2,3-difluoro-5-nitrobenzoic acid, the presence of the amino and nitro groups, in addition to the fluorine atoms, would likely influence its microbial biotransformation. The nitro group, for instance, can be reduced by various microorganisms under anaerobic conditions, which could be an initial step in its degradation.

Table 1: Examples of Microbial Genera Involved in the Degradation of Fluorinated Aromatic Compounds

| Microbial Genus | Type of Fluorinated Compound Degraded | Degradation Pathway/Enzyme |

|---|---|---|

| Pseudomonas | Fluorobenzoates | Dioxygenase-mediated degradation |

| Rhodococcus | Fluorophenols | Monooxygenase-mediated degradation |

| Burkholderia | Fluoroacetate | Fluoroacetate dehalogenase |

| Arthrobacter | Fluorophenol | Monooxygenase |

Environmental Persistence Research Methodologies

Assessing the environmental persistence of a chemical is crucial for understanding its potential for long-range transport, bioaccumulation, and long-term ecological effects. A variety of methodologies are employed to study the persistence of compounds like fluorinated carboxylic acids.

Laboratory-Based Studies:

Biodegradation Screening Tests: Standardized tests, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are used to assess the readiness of a chemical to biodegrade under aerobic or anaerobic conditions. These tests typically involve incubating the chemical with a mixed microbial population from sources like sewage sludge or soil.

Simulation Studies: More complex laboratory setups, such as microcosms or mesocosms, are used to simulate specific environmental compartments (e.g., water-sediment systems, soil). These studies provide more environmentally relevant data on degradation rates and pathways.

Field Studies and Environmental Monitoring:

Field Monitoring: Analyzing environmental samples (water, soil, sediment, biota) from various locations can provide evidence of a compound's persistence and distribution in the real world.

Tracer Studies: In some cases, isotopically labeled compounds can be used in controlled field experiments to track their fate and transport.

Analytical Techniques:

Chromatography and Mass Spectrometry: Techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are essential for detecting and quantifying low concentrations of fluorinated compounds and their degradation products in complex environmental matrices.

¹⁹F NMR Spectroscopy: Fluorine-19 nuclear magnetic resonance (¹⁹F NMR) spectroscopy is a powerful tool for studying the biotransformation of organofluorine compounds, as it allows for the direct observation of fluorinated metabolites in complex mixtures.

Table 2: Common Methodologies for Assessing Environmental Persistence

| Methodology | Description | Information Obtained |

|---|---|---|

| Ready Biodegradability Tests (e.g., OECD 301) | Screening tests to assess the potential for rapid and ultimate biodegradation in an aerobic environment. | Indication of whether a substance is readily biodegradable. |

| Inherent Biodegradability Tests (e.g., OECD 302) | Tests designed to assess the potential for biodegradation under favorable conditions. | Information on whether a substance has the potential to biodegrade. |

| Water-Sediment Simulation Tests (e.g., OECD 308) | Laboratory studies that simulate the degradation and partitioning of a chemical in a water-sediment system. | Degradation half-lives in the water and sediment phases. |

| Soil Simulation Tests (e.g., OECD 307) | Laboratory studies that assess the rate of degradation of a chemical in soil under controlled conditions. | Degradation half-life in soil. |

Future Research Directions and Emerging Trends

Novel Synthetic Approaches and Sustainable Chemistry Principles

Future research into the synthesis of 4-Amino-2,3-difluoro-5-nitrobenzoic acid is expected to focus on developing more efficient, cost-effective, and environmentally benign methodologies. Current synthetic routes, such as the amination of 2,3,4-trifluoro-5-nitrobenzoic acid with ammonium (B1175870) hydroxide (B78521), are effective but may involve harsh conditions or generate significant waste. chemicalbook.com The trend in modern organic chemistry is shifting towards processes that align with the principles of sustainable and green chemistry.

Key areas for future synthetic research include:

Catalytic Methods: The development of novel transition-metal-catalyzed or organocatalytic C-F and C-N bond formation reactions could provide more direct and selective routes to the target molecule. mdpi.com This could reduce the number of synthetic steps, minimize the use of stoichiometric reagents, and lower energy consumption.

Flow Chemistry: Implementing continuous flow processes for the nitration, fluorination, and amination steps could offer significant advantages. Flow reactors can provide superior control over reaction parameters (temperature, pressure, mixing), leading to higher yields, improved safety for handling potentially hazardous intermediates, and easier scalability.

Biocatalysis: The use of enzymes to catalyze specific steps, such as selective amination or functional group manipulation, represents a promising green chemistry approach. Biocatalysis operates under mild conditions (aqueous media, ambient temperature) and can offer exceptional chemo-, regio-, and stereoselectivity.

The following table summarizes potential sustainable approaches for the synthesis of fluorinated benzoic acids.

| Approach | Principle | Potential Advantage for Synthesis |

| Catalysis | Use of sub-stoichiometric catalysts (metal or organic) to promote reactions. | Increased efficiency, reduced waste, milder reaction conditions. |

| Flow Chemistry | Reactions are run in a continuously flowing stream rather than a batch. | Enhanced safety, better process control, improved scalability, higher yields. |

| Biocatalysis | Use of enzymes or whole organisms to catalyze chemical transformations. | High selectivity, mild conditions, biodegradable catalysts, reduced environmental impact. |

| Green Solvents | Replacement of hazardous organic solvents with benign alternatives (e.g., water, ionic liquids). | Reduced pollution and health hazards, improved process safety. |

Advanced Functionalization Strategies for Enhanced Specificity

This compound possesses four distinct functional groups (amino, carboxylic acid, nitro) and two fluorine atoms on an aromatic ring, making it a rich scaffold for advanced functionalization. Future research will likely focus on selectively modifying these groups to create a diverse library of derivatives with tailored properties for specific applications, particularly in drug discovery.

Key strategies will include:

Site-Selective C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds. While the aromatic ring of this compound is electron-deficient, developing catalytic systems to selectively introduce new substituents could bypass traditional multi-step synthetic sequences. researchgate.net

Orthogonal Protection Strategies: Developing robust methods to selectively protect and deprotect the amino and carboxylic acid groups will be essential. This would allow for precise, stepwise modifications of the molecule, enabling the synthesis of complex derivatives.

Functionalization of the Amino Group: The amino group can be acylated, alkylated, or transformed into other nitrogen-containing functionalities (e.g., amides, sulfonamides, heterocycles) to modulate the electronic and steric properties of the molecule and explore new biological interactions.

Modification of the Carboxylic Acid: The carboxylic acid can be converted into esters, amides, or other bioisosteres to enhance properties like cell permeability, metabolic stability, or binding affinity to biological targets.

Transformation of the Nitro Group: The nitro group can be reduced to an amine, providing another site for functionalization, or it can be used in various transformations, such as nucleophilic aromatic substitution (SNAr) reactions, to introduce further complexity.